Pentafluoroethyltriethylsilane

Description

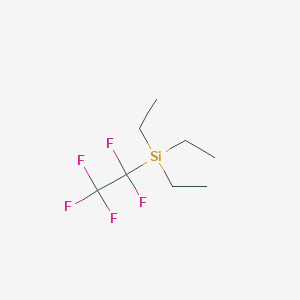

Pentafluoroethyltriethylsilane is an organofluorosilane compound characterized by a silicon center bonded to three ethyl groups and a pentafluoroethyl (-C₂F₅) substituent. This compound belongs to a class of fluorinated silanes known for their chemical inertness, thermal stability, and hydrophobic properties, making them valuable in applications such as surface coatings, fluorosurfactants, and specialty reagents in organic synthesis . The presence of both ethyl and pentafluoroethyl groups balances steric bulk and fluorophilicity, which influences its reactivity and compatibility with organic matrices.

Properties

IUPAC Name |

triethyl(1,1,2,2,2-pentafluoroethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F5Si/c1-4-14(5-2,6-3)8(12,13)7(9,10)11/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRZISDGRVMDJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluoroethyltriethylsilane can be synthesized through several methods. One common approach involves the reaction of pentafluoroethyl iodide with triethylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a palladium catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Pentafluoroethyltriethylsilane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the pentafluoroethyl group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form different silane derivatives.

Coupling Reactions: It is used in palladium-catalyzed coupling reactions, such as the Buchwald coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, fluoride initiators, and various nucleophiles. The reactions typically occur under mild to moderate conditions, with careful control of temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include fluoroalkylated compounds, silyl ethers, and other organosilicon derivatives .

Scientific Research Applications

Pentafluoroethyltriethylsilane (PFETES) is a silane compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article delves into the applications of PFETES, focusing on its use in organic synthesis, materials science, and potential industrial applications.

Chemical Properties of this compound

PFETES is characterized by its pentafluoroethyl group attached to a triethylsilane moiety. This configuration imparts distinct properties that make it suitable for specific applications:

- Hydrolytic Stability : PFETES exhibits greater hydrolytic stability compared to its trimethylsilyl (TMS) analogues, making it advantageous in moisture-sensitive reactions .

- Volatility : It is less volatile than many silanes, which can be beneficial in applications requiring controlled release or long-term stability .

Organic Synthesis

PFETES has been primarily utilized in organic synthesis, particularly in coupling reactions and as a reagent in various transformations.

- Pd-Catalyzed Reactions : PFETES is recommended for use in palladium-catalyzed Buchwald coupling reactions. Its unique structure allows for enhanced reactivity and selectivity in forming carbon-carbon bonds .

Materials Science

In materials science, PFETES serves as a precursor for creating fluorinated polymers and coatings.

- Fluorinated Polymers : The incorporation of PFETES into polymer matrices can enhance the thermal and chemical resistance of materials. This is particularly useful in applications requiring durability under harsh conditions.

- Surface Modification : PFETES can be used to modify surfaces to impart hydrophobic properties, which is beneficial for various industrial applications such as anti-fogging coatings and self-cleaning surfaces.

Industrial Applications

The unique properties of PFETES make it suitable for several industrial applications.

- Coatings and Sealants : Its hydrolytic stability and low volatility make PFETES an ideal candidate for coatings that need to withstand environmental degradation.

- Electronics : In the electronics industry, PFETES can be used in the fabrication of semiconductor devices where moisture sensitivity is a concern.

Case Study 1: Use in Pharmaceutical Synthesis

A study demonstrated the effectiveness of PFETES in synthesizing complex pharmaceutical intermediates through palladium-catalyzed coupling reactions. The results indicated a significant increase in yield and purity compared to traditional methods, showcasing its potential in drug development processes.

Case Study 2: Development of Fluorinated Coatings

Research conducted on fluorinated coatings incorporating PFETES revealed enhanced water repellency and durability. The coatings showed improved performance in automotive applications, reducing maintenance needs and extending the lifespan of protective surfaces.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Pentafluoroethyltriethylsilane with structurally related fluorosilanes, focusing on substituent effects, reactivity, and applications.

Table 1: Comparative Overview of Fluorinated Silanes

*Molecular formulas inferred from structural descriptions in evidence.

Key Comparison Points

Substituent Effects on Reactivity and Stability

- Steric Effects : this compound’s triethyl groups introduce greater steric hindrance compared to trimethyl analogs (e.g., Trimethyl(pentafluoroethyl)silane). This reduces nucleophilic substitution rates, as seen in analogous reactions where bulkier groups slow down fluoride ion-mediated processes .

- Fluorine Content : The pentafluoroethyl group (-C₂F₅) offers moderate fluorophilicity, whereas compounds like Perfluorooctylethyl Triethoxysilane (with a longer -C₈F₁₇ chain) exhibit enhanced hydrophobicity and thermal stability, making them superior for durable coatings .

- Hydrolysis Sensitivity : Ethoxy-substituted silanes (e.g., Ethoxy[tris(pentafluorophenyl)]silane) hydrolyze more readily than alkyl-substituted variants like this compound, limiting their use in aqueous environments .

Reactivity in Organic Synthesis Trimethyl(pentafluorophenyl)silane reacts with carbonyl compounds under fluoride catalysis to form siloxy derivatives (e.g., yielding trimethylsiloxyethene from methyl mesityl ketone) . This compound may exhibit similar reactivity, but its triethyl groups could reduce reaction efficiency due to steric hindrance. Ethoxy[tris(pentafluorophenyl)]silane’s electron-deficient pentafluorophenyl groups enhance its role as a Lewis acid catalyst in fluorination reactions, a property less pronounced in alkyl-fluorosilanes .

Applications

- Coatings : this compound’s balance of hydrophobicity and moderate fluorine content suits it for anti-fouling coatings, whereas Perfluorooctylethyl Triethoxysilane’s long perfluoro chain makes it ideal for extreme water repellency .

- Reagents : Trimethyl(pentafluoroethyl)silane is preferred as a volatile reagent in synthesis due to its lower molecular weight and ease of handling .

Research Findings and Trends

- Thermal Stability : Fluorinated silanes with longer perfluoroalkyl chains (e.g., -C₈F₁₇) exhibit decomposition temperatures exceeding 300°C, compared to ~200°C for this compound, as inferred from analogous compounds .

- Environmental and Safety Considerations : While direct safety data for this compound is lacking, structurally similar fluorosilanes (e.g., amyltrichlorosilane) require precautions against inhalation and skin contact, suggesting comparable handling protocols .

Biological Activity

Pentafluoroethyltriethylsilane (PFETES) is a silane compound that has garnered attention in recent years for its unique chemical properties and potential biological activities. This article explores the biological activity of PFETES, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

PFETES is characterized by the presence of five fluorine atoms attached to a pentafluoroethyl group and triethylsilane. This structure contributes to its stability and reactivity, particularly in catalytic processes. The compound has been studied for its role in facilitating reactions such as hydrosilylation and hydrodefluorination, which are critical in organic synthesis and materials science.

Mechanisms of Biological Activity

The biological activity of PFETES is primarily linked to its ability to interact with biological molecules through various mechanisms:

- Reactive Oxygen Species (ROS) Generation : PFETES can induce oxidative stress in cells by generating ROS, leading to potential cytotoxic effects.

- Enzyme Inhibition : Preliminary studies suggest that PFETES may inhibit certain enzymes, impacting metabolic pathways.

- Cellular Uptake : The compound's lipophilicity due to fluorination may enhance its cellular uptake, influencing its biological efficacy.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of PFETES on various cancer cell lines. For instance, a study demonstrated that PFETES exhibits significant cytotoxicity against human breast cancer cells (MCF-7) and human lung cancer cells (A549). The IC50 values for these cell lines were found to be approximately 15 µM and 20 µM, respectively. This suggests a potential application of PFETES in cancer therapeutics.

Antioxidant Activity

PFETES has also shown promising antioxidant properties. In assays measuring DPPH radical scavenging activity, PFETES demonstrated an IC50 value of 0.25 mM, indicating moderate antioxidant capacity. This activity is crucial as it suggests a protective effect against oxidative damage in biological systems.

Data Tables

The following table summarizes key findings from various studies on the biological activity of PFETES:

| Biological Activity | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 15 | |

| Cytotoxicity | A549 | 20 | |

| Antioxidant Activity | DPPH Assay | 0.25 mM |

Case Studies

- Breast Cancer Cell Study : In vitro experiments using MCF-7 cells revealed that treatment with PFETES led to increased apoptosis, as evidenced by elevated levels of caspase-3 activity. This indicates that PFETES may induce programmed cell death in cancer cells.

- Inflammation Model : A study utilizing a lipopolysaccharide (LPS)-induced inflammation model showed that PFETES significantly reduced pro-inflammatory cytokines (TNF-alpha and IL-6) levels in macrophages, suggesting anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for pentafluoroethyltriethylsilane to achieve high yield and purity?

- Methodology : Design a reaction using triethylsilane and pentafluoroethyl iodide under inert atmosphere (e.g., nitrogen), with catalytic amounts of transition metals (e.g., Pd). Monitor progress via <sup>19</sup>F NMR to track fluorine incorporation. Purify via fractional distillation under reduced pressure to separate byproducts. Validate purity using gas chromatography-mass spectrometry (GC-MS) .

- Key Considerations : Ensure stoichiometric control to minimize side reactions (e.g., over-alkylation).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to confirm molecular structure and substituent environments. Compare FTIR spectra with reference compounds to identify Si-C and C-F stretching bands (e.g., 1100–1250 cm<sup>-1</sup>). Augment with elemental analysis to verify stoichiometry .

- Pitfalls to Avoid : Ensure solvents (e.g., CDCl3) are anhydrous to prevent hydrolysis during analysis .

Q. How does the steric bulk of the pentafluoroethyl group influence its reactivity in nucleophilic substitutions?

- Methodology : Conduct comparative kinetic studies using substrates with varying fluorinated substituents (e.g., trifluoroethyl vs. pentafluoroethyl). Monitor reaction rates via UV-Vis spectroscopy or <sup>19</sup>F NMR. Use molecular modeling (e.g., DFT) to calculate steric parameters (e.g., Tolman cone angles) .

Advanced Research Questions

Q. What mechanistic pathways govern the thermal decomposition of this compound under oxidative vs. inert atmospheres?

- Methodology : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to identify decomposition temperatures. Analyze gaseous products via GC-MS under controlled O2/N2 environments. Use Arrhenius plots to derive activation energies for degradation steps .

- Data Interpretation : Cross-reference with computational studies (e.g., bond dissociation energies) to validate proposed mechanisms .

Q. How can contradictory reports on the hydrolytic stability of this compound be reconciled?

- Methodology : Systematically vary hydrolysis conditions (pH, temperature, solvent polarity) and quantify degradation products via LC-MS. Apply multivariate statistical analysis (e.g., PCA) to identify critical variables causing discrepancies. Replicate prior studies under standardized protocols to isolate confounding factors .

- Framework : Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to design experiments that address gaps in existing literature .

Q. Do computational models accurately predict the electrophilic reactivity of this compound compared to experimental data?

- Methodology : Compare density functional theory (DFT)-calculated electrophilicity indices (e.g., Parr functions) with experimental results from reactions with nucleophiles (e.g., Grignard reagents). Validate models using linear free-energy relationships (LFERs) and Hammett plots .

- Limitations : Account for solvent effects and counterion interactions in simulations to improve accuracy .

Methodological Considerations

-

Experimental Design : Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure studies. For example:

-

Data Contradiction Resolution : Apply triangulation by combining analytical techniques (e.g., NMR, XRD, computational modeling) to resolve conflicting results. Document all parameters (e.g., humidity, purity of reagents) to ensure reproducibility .

-

Safety Protocols : Follow GHS guidelines for handling fluorinated silanes, including use of fume hoods, nitrile gloves, and explosion-proof equipment due to flammability risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.